(5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-7-16(19-25-12)17(23)21-9-14(10-21)22-8-13(18-20-22)11-24-15-5-3-2-4-6-15/h2-8,14H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCJNPUMVVISBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Azetidine ring formation: This can be synthesized through the cyclization of a suitable amine precursor.
Coupling reactions: The final step involves coupling the different ring systems together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at various positions on the rings, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring might yield hydroxylated derivatives, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of ring systems makes it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be used to study the interactions of isoxazole, triazole, and azetidine rings with biological targets. This can provide insights into the binding affinities and specificities of these ring systems.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s ring systems allow it to fit into binding pockets and exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Key Observations :
- Triazole Modifications: The phenoxymethyl group in the target compound contrasts with phenyl or fluorophenyl substituents in analogs (e.g., ). This substitution may enhance solubility or target binding compared to purely hydrophobic groups .
- Azetidine vs.
Key Insights :
- The absence of phenyl groups (replaced by phenoxymethyl in the target compound) could reduce CYP450-mediated metabolism, a common issue with aryl substituents .
- Azetidine’s smaller ring size may alter binding kinetics compared to bulkier heterocycles like pyrido-pyrimidinones in .
Spectroscopic and Crystallographic Comparisons
Structural elucidation methods for similar compounds include:
- NMR/UV Spectroscopy : Used in and for triazole/pyrazole derivatives, suggesting comparable approaches for the target compound .
Activité Biologique
The compound (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural components, including an isoxazole ring, a triazole moiety, and an azetidine ring. This combination suggests potential biological activities relevant to medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the Triazole Ring : Often involves click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
- Azetidine Ring Formation : Synthesized through cyclization of a suitable amine precursor.
- Final Coupling Reactions : Involves coupling different ring systems using coupling agents like EDC or DCC under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The distinct ring structures allow it to fit into binding sites effectively, modulating the activity of these targets. The precise pathways influenced by this compound depend on its specific application and target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. For instance:
- In Vitro Studies : Research has demonstrated that derivatives with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate antibacterial properties, particularly against resistant strains like MRSA .
Cytotoxicity
While exploring the cytotoxic effects of related compounds, findings indicate that some derivatives exhibit significant cytotoxicity in vitro. This suggests that while they may be effective against pathogens, their use could be limited due to potential toxicity in human cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone | Isoxazole, pyridine | Moderate antibacterial activity |
| (5-Methylisoxazol-3-yl)(3-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | Isoxazole, thiazole | High antifungal activity |
The unique combination of isoxazole, triazole, and azetidine rings in our compound differentiates it from others in terms of chemical reactivity and biological activity .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of related compounds. For example:
Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of triazole derivatives against common pathogens. Results indicated that certain structural modifications enhanced their potency against resistant bacterial strains .
Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on human cell lines, revealing that while some derivatives had promising antimicrobial properties, they also displayed significant cytotoxicity at higher concentrations .
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer: Synthesis typically involves sequential coupling of the azetidine, triazole, and isoxazole moieties. Critical steps include:
- Azetidine functionalization: Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole-phenoxymethyl group .
- Methanone linkage: Employing coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions .
- Reaction optimization: Temperature (60–80°C), solvent (DMF or acetonitrile), and inert atmosphere (N₂/Ar) to prevent side reactions .
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | CuAAC | CuSO₄, sodium ascorbate | 65–75 |
| 2 | Acylation | EDCI, HOBt, DMF | 70–85 |
| 3 | Purification | Column chromatography | >95 purity |
Q. Which analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify regiochemistry of triazole (e.g., 1,4-disubstitution) and azetidine conformation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₀H₂₁N₅O₃) with <2 ppm error .
- HPLC: Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can conflicting data from biological assays (e.g., IC₅₀ variability) be reconciled when evaluating the compound’s activity?
- Methodological Answer:
- Assay standardization: Control variables like cell line passage number, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Dose-response validation: Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Data normalization: Use reference inhibitors (e.g., staurosporine for kinases) and Z’-factor analysis to validate assay robustness .
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Forced degradation studies:
- Acidic/basic conditions: Incubate in 0.1M HCl/NaOH (25°C, 24 hrs) and monitor degradation via LC-MS .
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
- Kinetic stability: Half-life (t₁/₂) calculations in PBS (pH 7.4, 37°C) using first-order decay models .
Q. How can in silico modeling predict potential biological targets and guide experimental validation?
- Methodological Answer:
- Target prediction: Use SwissTargetPrediction or PharmMapper to identify kinases or GPCRs based on pharmacophore similarity .
- Docking simulations: AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations: GROMACS for 100-ns trajectories to assess target-ligand complex stability (RMSD <2 Å) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding affinity predictions and experimental Ki values?
- Methodological Answer:
- Re-evaluate force fields: Compare AMBER vs. CHARMM parameters for ligand-protein interactions .
- Solvent effects: Include explicit water molecules in docking to account for hydrophobic interactions .
- Experimental validation: Use surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) and validate docking scores .
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